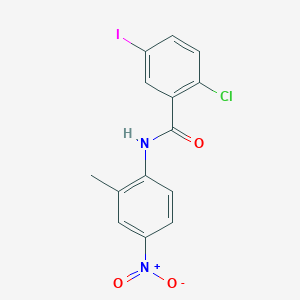![molecular formula C17H14N2O2 B4974970 2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4974970.png)
2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide, commonly known as CPPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. CPPO is a heterocyclic compound that contains a cyclopentane ring fused with a pyrazine ring and an oxygen atom.
Wirkmechanismus
CPPO is a potent oxidizing agent that can readily react with various organic compounds. It reacts with peroxides and other oxidizing agents by transferring an oxygen atom to the substrate, resulting in the formation of a stable product. CPPO can also react with singlet oxygen by undergoing an energy transfer process, which results in the formation of an excited state CPPO molecule. This excited state molecule can then react with other organic compounds, resulting in the formation of various products.
Biochemical and Physiological Effects:
CPPO has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. CPPO has also been found to inhibit the activity of various enzymes, including cytochrome P450 and monoamine oxidase. Additionally, CPPO has been shown to have anti-tumor activity in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CPPO in lab experiments is its high reactivity towards various organic compounds. This makes it a useful reagent in the analysis of peroxides and other oxidizing agents. CPPO is also a useful fluorescent probe for the detection of singlet oxygen. However, one of the limitations of using CPPO is its potential toxicity towards cells. It can induce oxidative stress and cell death, which can affect the results of experiments.
Zukünftige Richtungen
There are various future directions for the study of CPPO. One potential application is in the development of new anti-cancer drugs. CPPO has been shown to have anti-tumor activity in various cancer cell lines, and further studies could lead to the development of new drugs that target cancer cells. Another potential application is in the development of new fluorescent probes for the detection of singlet oxygen. CPPO has been found to be a useful probe, and further studies could lead to the development of more sensitive and specific probes. Finally, further studies could be conducted to investigate the potential toxic effects of CPPO on cells and to develop strategies to mitigate these effects.
Conclusion:
In conclusion, CPPO is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high reactivity towards various organic compounds makes it a useful reagent in the analysis of peroxides and other oxidizing agents. CPPO has also been found to have anti-tumor activity in various cancer cell lines and is a useful fluorescent probe for the detection of singlet oxygen. However, its potential toxicity towards cells is a limitation that needs to be addressed in future studies. Overall, CPPO is a promising compound that has the potential to make significant contributions to various fields of research.
Synthesemethoden
The synthesis of CPPO is a multi-step process that involves the reaction of 1-naphthylamine with maleic anhydride, followed by the cyclization of the resulting product with hydrazine hydrate. The final step involves the oxidation of the resulting compound with hydrogen peroxide. The yield of CPPO obtained through this method is around 70%.
Wissenschaftliche Forschungsanwendungen
CPPO has been extensively studied in the scientific community due to its potential applications in various fields. It has been found to be a useful reagent in the analysis of peroxides and other oxidizing agents. CPPO has also been used as a fluorescent probe for the detection of singlet oxygen, which is a highly reactive species that is involved in various biological processes.
Eigenschaften
IUPAC Name |
3-naphthalen-1-yl-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-18-11-17(19(21)16-10-4-9-15(16)18)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,11H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRXDFPYPAMCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=O)C=C(N2[O-])C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B4974891.png)

![2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoic acid](/img/structure/B4974917.png)
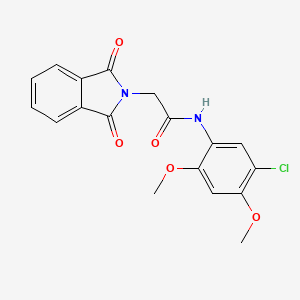
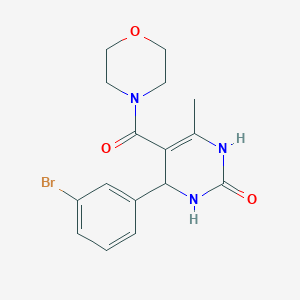
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4974953.png)
![1-(2-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4974960.png)
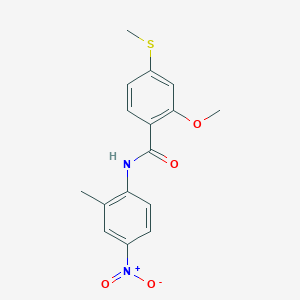
![N-[2-[5-(4-bromophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4974973.png)
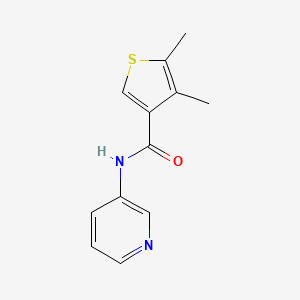
![2-(4-chlorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4974987.png)
![1-methyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4974990.png)
![N-({[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4974991.png)
